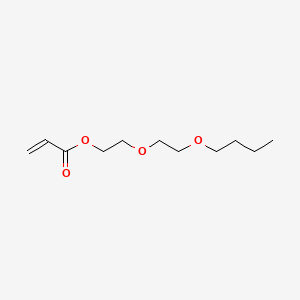

2-(2-Butoxyethoxy)ethyl acrylate

Descripción

Evolution of Functionalized Acrylate (B77674) Monomers in Contemporary Materials Science

The field of polymer science has witnessed a significant evolution, with functionalized acrylate monomers emerging as a cornerstone in the development of advanced materials. Initially, polymer chemistry relied on a relatively small set of standard monomers. However, the demand for materials with specific and tailored properties has driven the synthesis and utilization of a diverse array of functionalized monomers. nih.gov These monomers are distinguished by the presence of specific chemical groups that impart unique functionalities to the resulting polymers. cmu.edu

The journey of acrylate monomers began with simple esters like methyl acrylate and butyl acrylate, which formed the basis for a wide range of polymers with good weather resistance and durability. gantrade.com The introduction of functional groups, such as hydroxyl, carboxyl, and amine groups, to the acrylate backbone represented a major leap forward. cmu.edu This functionalization allows for post-polymerization modifications, cross-linking reactions, and the introduction of specific interactions, leading to materials with enhanced adhesion, chemical resistance, and responsiveness to external stimuli. gantrade.com

In contemporary materials science, the focus has shifted towards more complex and precisely designed functional monomers. This includes monomers with long-chain alkyl groups, fluorinated segments, and ether linkages. taylorandfrancis.com The ability to directly incorporate desired functionalities into the polymer backbone through the polymerization of these advanced monomers simplifies polymer synthesis and allows for a high degree of control over the final material properties. cmu.edu This evolution has been pivotal in the development of high-performance coatings, advanced adhesives, biocompatible materials, and smart polymers that can respond to changes in their environment.

Structural Classifications and Distinctions of Alkoxyethyl Acrylates

Alkoxyethyl acrylates represent a significant class of functionalized acrylate monomers characterized by the presence of an ether linkage in their side chain. This structural feature imparts a unique combination of properties, including flexibility, hydrophilicity, and good solvency. The general structure consists of an acrylate group attached to an ethyl group, which is then linked to an alkoxy group through an ether bond.

The primary distinction within this class of monomers is based on the nature of the alkoxy group. This can range from simple, short-chain alkyl groups to more complex and longer-chain structures. For instance, 2-(methoxyethoxy)ethyl acrylate and 2-(ethoxyethoxy)ethyl acrylate (EOEOEA) are examples with short-chain alkoxy groups. mdpi.comchemicalbook.com These monomers are known for their ability to improve the flexibility and adhesion of polymers. sfdchem.com

A key distinction of alkoxyethyl acrylates is their polarity and hydrophilicity, which is influenced by the ether linkages. chemicalbook.com This makes them suitable for applications requiring water resistance and compatibility with a range of solvents. sfdchem.com The presence of the ether group also lowers the glass transition temperature (Tg) of the resulting polymers, leading to softer and more flexible materials. chemicalbook.com This is in contrast to standard alkyl acrylates, where longer alkyl chains are typically required to achieve similar levels of flexibility. gantrade.com The unique structure of alkoxyethyl acrylates allows for the tailoring of polymer properties such as hardness, durability, and flexibility, making them valuable in a variety of applications, including coatings, adhesives, and resins. sfdchem.com

Significance of 2-(2-Butoxyethoxy)ethyl Acrylate (BEEA) in Tailored Polymer Systems

This compound (BEEA) is a specialized alkoxyethyl acrylate monomer that has gained importance in the design of tailored polymer systems. Its chemical structure, featuring a butyl group and two ethoxy units in the side chain, provides a unique balance of hydrophobic and hydrophilic characteristics. This structure allows for precise control over the properties of the final polymer.

The significance of BEEA lies in its ability to act as a reactive diluent and a building block for polymers with specific performance attributes. The long, flexible side chain of BEEA effectively reduces the viscosity of resin formulations and imparts flexibility to the cured polymer. The ether linkages contribute to good solvency and can enhance adhesion to various substrates.

In tailored polymer systems, the incorporation of BEEA can lead to polymers with low glass transition temperatures, improved low-temperature flexibility, and enhanced water resistance. gantrade.com These properties are highly desirable in applications such as high-performance coatings, pressure-sensitive adhesives, and sealants. By copolymerizing BEEA with other acrylic monomers, chemists can fine-tune properties like hardness, tackiness, and chemical resistance to meet the specific demands of a particular application. gantrade.com The ability to systematically adjust these properties makes BEEA a valuable tool for creating advanced materials with customized performance profiles.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₄ | parchem.com |

| CAS Number | 7328-16-7 | sielc.com |

Structure

3D Structure

Propiedades

Número CAS |

7328-16-7 |

|---|---|

Fórmula molecular |

C11H20O4 |

Peso molecular |

216.27 g/mol |

Nombre IUPAC |

2-(2-butoxyethoxy)ethyl prop-2-enoate |

InChI |

InChI=1S/C11H20O4/c1-3-5-6-13-7-8-14-9-10-15-11(12)4-2/h4H,2-3,5-10H2,1H3 |

Clave InChI |

KEVOENGLLAAIKA-UHFFFAOYSA-N |

SMILES |

CCCCOCCOCCOC(=O)C=C |

SMILES canónico |

CCCCOCCOCCOC(=O)C=C |

Otros números CAS |

7328-16-7 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 2 Butoxyethoxy Ethyl Acrylate

Established Reaction Pathways for Acrylate (B77674) Ester Synthesis

The formation of the ester linkage in 2-(2-Butoxyethoxy)ethyl acrylate is the central transformation in its synthesis. This is accomplished through various well-established reaction pathways common to the synthesis of acrylate esters.

Esterification, the reaction between an acid and an alcohol to form an ester and water, represents the most direct and widely used approach for synthesizing this compound.

CH₂=CHCOOH + HOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃ ⇌ CH₂=CHCOOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃ + H₂O

The reaction temperature and the molar ratio of the reactants are crucial parameters that influence the conversion of acrylic acid. researchgate.net Increasing the temperature generally favors the formation of the product in this endothermic reaction. researchgate.net Furthermore, using an excess of the alcohol, 2-(2-butoxyethoxy)ethanol (B94605), can enhance the conversion of acrylic acid by shifting the equilibrium towards the product side. researchgate.net

Transesterification offers an alternative route to direct esterification. In this process, an existing acrylate ester, such as methyl acrylate or ethyl acrylate, reacts with 2-(2-butoxyethoxy)ethanol to form this compound and a more volatile alcohol (methanol or ethanol). google.com This reaction is also catalyzed, often by catalysts like ethyl titanate. google.com A key advantage of this method is the ability to drive the reaction to completion by removing the lower-boiling alcohol by-product through distillation. google.com

A particularly effective variation of this approach is azeotropic esterification. tsijournals.com In this technique, a solvent that forms an azeotrope with water, such as toluene, is used. tsijournals.com As water is produced during the esterification, it is continuously removed from the reaction mixture as an azeotrope, thereby shifting the equilibrium towards the formation of the desired ester and leading to higher yields. tsijournals.com This method can be highly efficient, often resulting in a pure product that may not require extensive purification. tsijournals.com

Table 1: Comparison of Esterification Methods

| Method | Reactants | Catalyst | Key Feature |

| Direct Esterification | Acrylic acid, 2-(2-butoxyethoxy)ethanol | Sulfuric acid | Reversible reaction, water removal is crucial. researchgate.netresearchgate.net |

| Transesterification | Methyl/Ethyl acrylate, 2-(2-butoxyethoxy)ethanol | Ethyl titanate | Removal of volatile alcohol by-product drives the reaction. google.com |

| Azeotropic Esterification | p-hydroxybenzoic acid, ethanol | Sulfuric acid | Continuous removal of water as an azeotrope with toluene. tsijournals.com |

The use of acryloyl chloride provides a more reactive alternative to acrylic acid for the synthesis of this compound. The reaction between acryloyl chloride and 2-(2-butoxyethoxy)ethanol is typically rapid and proceeds to high conversion. This method avoids the equilibrium limitations of direct esterification as the formation of hydrogen chloride (HCl) as a by-product is irreversible. A base, such as a tertiary amine, is often added to neutralize the HCl formed.

While less common for the direct synthesis of this compound, nitrile-based processes represent a potential alternative pathway in acrylate chemistry. For instance, acrylonitrile (B1666552) can be a precursor in certain polymer syntheses where the nitrile group is a key functionality. google.comgoogleapis.com The Pinner reaction, for example, can convert a nitrile into an imino ether, which can then be hydrolyzed to an ester. chemicalbook.com A general procedure involves reacting an alcohol with a nitrile in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate. chemicalbook.com However, the direct application of this method for the synthesis of this compound from acrylonitrile and 2-(2-butoxyethoxy)ethanol is not as established as esterification methods.

Esterification Reactions

Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

The choice of catalyst plays a pivotal role in the synthesis of this compound, significantly impacting the reaction's efficiency and the purity of the final product.

In direct esterification, strong mineral acids like sulfuric acid are commonly employed. researchgate.net The concentration of the catalyst is a critical parameter; an increase in catalyst loading generally leads to a higher conversion of acrylic acid. researchgate.net For instance, in the esterification of acrylic acid with ethanol, increasing the sulfuric acid concentration from 1% to 3% by volume resulted in a noticeable increase in acrylic acid conversion. researchgate.net However, the use of strong acids can sometimes lead to side reactions and may require neutralization and removal steps during product purification. toagoseiamerica.com

The development of novel catalytic systems is an ongoing area of research. For example, new ester exchange methods have been established to produce multifunctional acrylates with lower viscosity and higher purity compared to conventional methods that use strong acid catalysts. toagoseiamerica.com These newer methods can avoid issues like catalyst residue and side reactions, leading to products with improved properties. toagoseiamerica.com

Table 2: Influence of Catalysts on Acrylate Synthesis

| Catalyst | Reaction Type | Advantages | Disadvantages |

| Sulfuric Acid | Direct Esterification | High activity, readily available. researchgate.net | Can cause side reactions, requires neutralization. toagoseiamerica.com |

| Ethyl Titanate | Transesterification | High selectivity, can be recycled. google.com | May require specific reaction conditions. |

| Novel Exchange Catalysts | Transesterification | Produces higher purity products with lower viscosity. toagoseiamerica.com | May be less commercially available or more expensive. |

Acidic Catalysts in Esterification

The esterification of acrylic acid with an alcohol is a reversible reaction that necessitates the use of a catalyst to achieve commercially viable conversion rates. Strong mineral acids and sulfonic acids are commonly employed for this purpose.

Sulfuric Acid: A frequently used catalyst in the production of acrylates like 2-ethylhexyl acrylate is sulfuric acid (H₂SO₄). google.com The process typically involves reacting acrylic acid with the corresponding alcohol in the presence of H₂SO₄. google.com For the synthesis of similar acrylates, catalyst concentrations can range from 4% to 8% by weight in the reactor bottoms. google.com The reaction equilibrium is often shifted towards the product side by removing the water formed during the reaction, for instance, through azeotropic distillation. google.com

Solid Acid Catalysts: To circumvent issues associated with homogeneous catalysts like corrosion and difficult separation, solid acid catalysts have been investigated. researchgate.net These include ion-exchange resins such as Amberlyst 70, which has been successfully used in the production of other acrylates. researchgate.netresearchgate.net Other solid acid catalysts explored for similar esterification reactions include Y zeolites, sulfated zirconia, and sulfonated materials. researchgate.net The use of solid catalysts can lead to increased selectivity and simplified product purification. researchgate.net

| Catalyst Type | Examples | Key Considerations |

| Homogeneous Acid Catalysts | Sulfuric Acid (H₂SO₄) | High catalytic activity; can cause corrosion and require neutralization steps. google.com |

| Heterogeneous (Solid) Acid Catalysts | Amberlyst 70, Y Zeolites, Sulfated Zirconia | Eliminates corrosion issues, simplifies separation, and can increase selectivity. researchgate.netresearchgate.net |

Transition Metal Catalysis in Specific Acrylate Syntheses

While direct esterification is the primary route for BEEA, research into alternative acrylate synthesis methodologies highlights the role of transition metal catalysts. These methods often focus on the carboxylation of olefins, a fundamentally different approach.

Palladium- and Nickel-Based Catalysts: Palladium and nickel complexes have been developed to catalyze the reaction of ethylene (B1197577), carbon dioxide, and a base to form acrylates. researchgate.netrsc.org For instance, a system using [Pd(PPh₃)₄] in combination with 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe) has been shown to be effective. researchgate.net The proposed mechanism for this transformation involves an olefin complex, a metallalactone intermediate, and subsequent deprotonation to yield the acrylate. researchgate.net Similarly, nickel(0) complexes with phosphine (B1218219) ligands have been utilized for this type of reaction. researchgate.netumsystem.edu These binuclear catalysts can exhibit synergistic effects, leading to higher polymerization activity and the production of higher molecular weight polymers compared to their mononuclear counterparts. e3s-conferences.org

Although not the standard industrial method for BEEA, this research demonstrates the potential of transition metal catalysis in the broader field of acrylate synthesis.

| Catalyst System | Reactants | Key Features |

| Palladium/dcpe | Ethylene, CO₂, Base | Avoids the need for solid reductants. researchgate.net |

| Nickel Phosphine Complexes | Ethylene, CO₂, Base | Can be used in multi-component catalytic systems. umsystem.edu |

| Binuclear Nickel Salicylaldimine | Ethylene | Demonstrates synergistic effects, enhancing catalytic activity. e3s-conferences.org |

Process Optimization and Industrial Scale-Up Considerations for BEEA Production

The industrial production of BEEA involves continuous processes designed for high throughput and purity. The core of the process is the esterification reaction, followed by a series of purification steps.

A typical industrial setup involves feeding the alcohol, in this case, 2-(2-butoxyethoxy)ethanol, and acrylic acid into a reactor with an acid catalyst. google.com The reaction temperature is carefully controlled, for example, between 85°C and 105°C in similar acrylate production processes. google.com To drive the reaction to completion, the water byproduct is continuously removed. google.com

Following the reaction, the crude product mixture, which contains BEEA, unreacted starting materials, the catalyst, and by-products, undergoes purification. This typically involves:

Neutralization and Washing: The crude mixture is washed, often with a dilute caustic solution, to neutralize the acid catalyst and remove any remaining acrylic acid. google.com

Distillation: The organic phase is then subjected to a series of distillation columns to separate the final product from water, unreacted alcohol, and any heavy-end by-products. google.com

Process intensification technologies like reactive distillation are also being explored for acrylate production. researchgate.netresearchgate.net Reactive distillation combines the chemical reaction and separation in a single unit, which can lead to reduced capital costs and energy consumption. researchgate.net

Purity Assessment and Monomer Stabilization Strategies

Ensuring the purity and stability of this compound is critical for its end-use applications, particularly in polymerization.

Purity Assessment: The purity of BEEA is typically assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). tcichemicals.comavantorsciences.come3s-conferences.org HPLC methods can be employed with a mobile phase of acetonitrile (B52724) and water, often with an acid like phosphoric acid, on a reverse-phase column. sielc.com For mass spectrometry applications, formic acid can be substituted for phosphoric acid. sielc.com GC with a flame ionization detector (GC-FID) is another common technique for determining the concentration of residual monomers in polymer resins. brjac.com.br

Monomer Stabilization: Acrylate monomers like BEEA are prone to polymerization, especially at elevated temperatures or upon exposure to light. tcichemicals.comgoogle.com To prevent premature polymerization during storage, distillation, and transport, polymerization inhibitors are added.

Commonly used inhibitors include:

Hydroquinone (B1673460) (HQ): A widely used inhibitor for acrylates and methacrylates. google.com

Monomethyl ether of hydroquinone (MEHQ): Also known as 4-methoxyphenol, MEHQ is frequently used to stabilize acrylates. avantorsciences.comsigmaaldrich.com It is often used in concentrations ranging from 900-1100 ppm. sigmaaldrich.com

Phenothiazine and other phenolic compounds.

The combination of inhibitors, such as hydroquinone and benzoquinone, can be particularly effective in preventing polymerization in the vapor phase during distillation. google.com It is also crucial to manage storage conditions, such as keeping the monomer in a cool, dark place. tcichemicals.com Before distillation processes, any trace peroxides, which can initiate polymerization, should be removed. scbt.com

| Analytical Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of impurities. sielc.com | Reverse-phase column, Acetonitrile/Water mobile phase. sielc.com |

| Gas Chromatography (GC) | Purity assessment, residual monomer analysis. tcichemicals.comavantorsciences.combrjac.com.br | Flame Ionization Detector (FID) is common. brjac.com.br |

| Inhibitor | Chemical Name | Common Application |

| MEHQ | Monomethyl ether of hydroquinone / 4-methoxyphenol | Stabilizer for acrylates, often at ppm levels. avantorsciences.comsigmaaldrich.com |

| Hydroquinone | Benzene-1,4-diol | General purpose inhibitor for acrylates and methacrylates. google.com |

Polymerization Kinetics and Mechanisms of 2 2 Butoxyethoxy Ethyl Acrylate

Homopolymerization Dynamics of 2-(2-Butoxyethoxy)ethyl Acrylate (B77674)

The homopolymerization of 2-(2-butoxyethoxy)ethyl acrylate can be achieved through various radical polymerization techniques, each offering different levels of control over the resulting polymer's molecular weight, distribution, and architecture.

Conventional free radical polymerization (FRP) is a robust and widely used method for polymerizing acrylate monomers. The process typically involves three main stages: initiation, propagation, and termination. mdpi.com

The initiation of FRP involves the generation of free radicals from an initiator molecule, which then react with monomer units to start the polymer chain growth. mdpi.com For acrylate polymerizations, thermal initiators are commonly employed. These initiators decompose upon heating to produce active radical species. mdpi.com

Common thermal initiators for acrylate polymerization include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and peroxides, like benzoyl peroxide (BPO) and 1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane (Luperox 231). mdpi.com The initiation process begins with the homolytic cleavage of the initiator, followed by the addition of the resulting radical to the double bond of a this compound monomer.

The efficiency of the initiator (f), which is the fraction of radicals that successfully initiate a polymer chain, is a critical parameter. Not all radicals generated from the initiator contribute to chain growth due to side reactions, such as recombination within the solvent cage. For acrylate monomers, initiator efficiency can be influenced by factors like monomer concentration and viscosity of the polymerization medium. For instance, in the bulk polymerization of dodecyl acrylate, a structurally similar long-chain acrylate, the initiator efficiency of AIBN was found to be relatively low (f = 0.13 at low conversion) and decreased as monomer conversion increased. researchgate.net This low efficiency was partly attributed to the low initial monomer concentration (3.6 M for bulk dodecyl acrylate). researchgate.net The use of dual initiator systems, where a thermally more labile initiator is used to consume dissolved oxygen before the main polymerization starts, has been shown to be effective in achieving oxygen tolerance in the RAFT polymerization of acrylates like n-butyl acrylate. rsc.org

Termination of growing polymer chains in FRP occurs primarily through bimolecular reactions between two propagating radicals, either by combination or disproportionation. The termination rate coefficient (kt) is highly dependent on the viscosity of the medium and the chain length of the radicals. As polymerization proceeds and viscosity increases, the diffusion of long polymer chains becomes restricted, leading to a significant decrease in the termination rate. This phenomenon, known as the gel effect or Trommsdorff–Norrish effect, causes a rapid increase in the polymerization rate and molecular weight. For acrylate polymerizations, the termination process is generally considered to be diffusion-controlled. kpi.ua Studies on the free-radical copolymerization of styrene (B11656) and ethyl acrylate have shown that the termination process conforms to the notion of diffusion control rather than chemical control. kpi.ua

To overcome the limitations of conventional FRP, such as poor control over molecular weight and broad polydispersity, controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that has been successfully applied to a wide range of monomers, including various acrylates. doi.org The mechanism involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex (catalyst), generating a propagating radical and the metal complex in a higher oxidation state. This process allows for a low, constant concentration of active radicals, suppressing irreversible termination reactions. cmu.edu

The homopolymerization of acrylates like 2-hydroxyethyl acrylate and 2-methoxy ethyl acrylate via ATRP has been shown to exhibit first-order kinetics with respect to the monomer, and the polymer molecular weights increase linearly with conversion. epa.govresearchgate.net Polydispersity indices (Mw/Mn) typically remain low, often below 1.2, indicating a well-controlled polymerization. epa.gov These findings suggest that the ATRP of this compound would proceed in a similarly controlled manner, enabling the synthesis of polymers with predictable molecular weights and narrow distributions.

The success of ATRP is highly dependent on the catalyst system, which typically consists of a transition metal salt, most commonly a copper(I) halide (e.g., CuBr or CuCl), and a complexing ligand. researchgate.net The ligand plays a crucial role in solubilizing the copper salt and tuning the reactivity and redox potential of the metal center, which in turn affects the position of the ATRP equilibrium. cmu.edu

The following table summarizes typical conditions used for the ATRP of various acrylate monomers, which can serve as a guide for the polymerization of this compound.

Table 1: Representative ATRP Conditions for Acrylate Monomers

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Molar Ratio ([M]:[I]:[Cu]:[L]) | Ref |

|---|---|---|---|---|---|---|

| 2-Hydroxyethyl Acrylate | Methyl 2-bromopropionate | CuBr/bpy | Bulk / Aqueous | 90 | 100:1:1:2 | cmu.edu |

| 2-Methoxy Ethyl Acrylate | Methyl 2-bromopropionate | CuBr/PMDETA | Bulk | 60 | 100:1:0.5:0.5 | doi.org |

| n-Butyl Acrylate | Methyl 2-bromopropionate | CuBr/dNbpy | Benzene | 80 | 40:1:1:2 | cmu.edu |

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,2'-azobis(isobutyronitrile) | AIBN |

| Benzoyl peroxide | BPO |

| 1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane | Luperox 231 |

| Dodecyl acrylate | - |

| n-Butyl acrylate | - |

| Styrene | - |

| Ethyl acrylate | - |

| Atom Transfer Radical Polymerization | ATRP |

| 2-Hydroxyethyl acrylate | HEA |

| 2-Methoxy ethyl acrylate | MEA |

| Copper(I) bromide | CuBr |

| Copper(I) chloride | CuCl |

| 2,2'-bipyridine | bpy |

| N,N,N',N'',N''-pentamethyldiethylenetriamine | PMDETA |

| 4,4'-di(5-nonyl)-2,2'-bipyridine | dNbpy |

| Tris(2-pyridylmethyl)amine | TPMA |

| Methyl 2-bromopropionate | - |

| Ethyl α-bromoisobutyrate | - |

| Anisole | - |

Controlled/Living Radical Polymerization (CRP) Techniques

Atom Transfer Radical Polymerization (ATRP)

Copolymerization Behavior of this compound

The copolymerization of this compound with other monomers is crucial for tailoring the properties of the resulting materials. Reactivity ratios are key parameters that describe the relative reactivity of the monomers in a copolymerization reaction. rsc.org

Reactivity Ratios with Diverse Co-monomers

The determination of reactivity ratios allows for the prediction of copolymer composition based on the monomer feed composition. rsc.orgfrontiersin.org These ratios, denoted as r₁ and r₂, represent the preference of a growing polymer chain ending in monomer 1 to add another monomer 1 versus monomer 2, and vice versa.

In copolymerizations of acrylates and methacrylates, it is generally observed that the methacrylate (B99206) monomer is more reactive than the acrylate monomer. researchgate.net This means that the reactivity ratio for the methacrylate (r₁) is typically greater than 1, while the reactivity ratio for the acrylate (r₂) is less than 1. researchgate.net This trend indicates that the growing polymer chain preferentially adds the methacrylate monomer.

For example, in the copolymerization of n-butyl acrylate (n-BA) and methyl methacrylate (MMA) via ATRP, the reactivity ratios were found to be rMMA = 2.52 and rnBA = 0.26 when using dNbpy as the ligand. frontiersin.org Similar trends have been observed in conventional radical copolymerizations. uni-bayreuth.deuni-bayreuth.de The copolymerization of various butyl acrylates with methyl methacrylate and tert-butyl methacrylate has also been studied, confirming the higher reactivity of the methacrylate comonomer. researchgate.net

Table 2: Reactivity Ratios for Acrylate/Methacrylate Copolymerization

The copolymerization of acrylates with vinyl monomers, such as styrene, has also been investigated. In the copper-mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate (EHA), the reactivity ratios were determined to be rstyrene = 1.24 and rEHA = 0.71 using the Finemann–Ross method. frontiersin.org These values indicate that the growing polymer chain has a slight preference for adding styrene over 2-ethylhexyl acrylate.

Another study reported the reactivity ratios for the conventional radical copolymerization of styrene and EHA as 0.926 and 0.238, respectively. frontiersin.org The differences in reactivity ratios can be attributed to the different polymerization mechanisms (controlled vs. conventional radical polymerization). frontiersin.org

Hybrid monomers containing both an acrylate and a vinyl ether group, such as 2-(2-vinyloxyethoxy)ethyl acrylate (VEEA), have been developed. radtech.org These monomers can undergo rapid UV curing through a radical mechanism without the need for a cationic initiator. radtech.org

Microstructure Control in Copolymer Architectures

The ability to control the microstructure of copolymers is crucial for tailoring the final properties of the material. This includes the arrangement of monomer units within the polymer chain, which can be random, in blocks, or grafted onto a polymer backbone. For this compound, detailed studies on microstructure control are not extensively available in public scientific literature. The following sections address the specific copolymer architectures.

Random copolymers are formed when two or more different monomers are incorporated into a polymer chain in a statistically random order. The properties of the resulting polymer depend on the properties of the individual monomers and their relative amounts in the polymer chain.

Detailed research findings, including reactivity ratios and kinetic data for the random copolymerization of this compound with other monomers, are not readily found in the surveyed scientific literature. While studies on similar acrylate monomers are common, specific data for this compound is sparse.

Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. The synthesis of well-defined block copolymers typically requires controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization.

Specific studies detailing the synthesis and characterization of block copolymers containing a distinct poly(this compound) block are not prominently featured in the available scientific research. While the synthesis of block copolymers from other acrylate monomers is well-documented, a direct application of these methods to this compound, with corresponding kinetic and structural analysis, is not available.

Graft copolymers are produced by attaching polymer chains (the graft) as branches to a main polymer chain (the backbone). This method is often used to modify the surface properties of a material.

There is a lack of specific studies in the scientific literature detailing the synthesis of graft copolymers using this compound or its use in the surface modification of other polymers. Research on the grafting of structurally similar monomers, such as 2-(2-ethoxyethoxy)ethyl acrylate, has been conducted to modify surfaces like polyvinyl chloride, but analogous data for the butoxy- version is not available. google.com

Polymer Structures and Advanced Materials Applications of Poly 2 2 Butoxyethoxy Ethyl Acrylate

Homopolymer Architectural Features and Structural Characterization

Poly[2-(2-butoxyethoxy)ethyl acrylate] is a polymer synthesized from the monomer 2-(2-butoxyethoxy)ethyl acrylate (B77674). The resulting homopolymer's structure is characterized by its repeating monomer units. The architectural features of this homopolymer, such as its molecular weight and molecular weight distribution, are crucial in determining its physical and chemical properties. These characteristics can be analyzed using techniques like gel permeation chromatography (GPC) or size-exclusion chromatography (SEC). researchgate.net

The structural characterization of poly[this compound] also involves spectroscopic methods. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the polymer, such as the carbonyl group of the ester and the ether linkages. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the polymer's microstructure, including the arrangement of the monomer units along the polymer chain. sapub.org

Copolymer Design and Tunable Properties

To enhance and tailor the properties of poly[this compound] for specific applications, it is often copolymerized with other monomers. This approach allows for the creation of a wide range of materials with tunable characteristics.

Impact of Co-monomer Incorporation on Polymer Performance

The incorporation of different co-monomers into the polymer chain can significantly alter the performance of the resulting material. For instance, copolymerizing this compound with monomers like methyl methacrylate (B99206) can modify the polymer's thermal properties, solubility, and mechanical strength. sapub.org The choice of co-monomer allows for the fine-tuning of properties such as the glass transition temperature (Tg), which dictates the polymer's flexibility at different temperatures. specialchem.comspecialchem.comspecialchem.com

The introduction of functional co-monomers can also impart specific functionalities to the copolymer. For example, incorporating monomers with acidic or basic groups can introduce pH-responsiveness, a desirable trait for applications in drug delivery and smart hydrogels. nih.gov The use of co-monomers with long side chains, such as 2-ethylhexyl acrylate, can enhance properties like tackiness and water resistance. gantrade.com

Table 1: Impact of Co-monomer Incorporation on Polymer Properties

| Co-monomer | Resulting Polymer Property Modification | Reference |

|---|---|---|

| Methyl Methacrylate | Alters thermal properties, solubility, and mechanical strength. | sapub.org |

| Monomers with acidic/basic groups | Imparts pH-responsiveness. | nih.gov |

| 2-Ethylhexyl Acrylate | Enhances tackiness and water resistance. | gantrade.com |

| Styrene (B11656) | Increases hardness and cohesive strength. | gantrade.com |

Cross-linking Mechanisms and Network Formation

Cross-linking is a crucial process for transforming linear or branched polymers into three-dimensional networks, which generally enhances their mechanical strength, thermal stability, and chemical resistance. medcraveonline.com

Polymers containing this compound can be formulated into UV-curable resins. radtech.org This process involves the use of photoinitiators that, upon exposure to UV light, generate free radicals, initiating the cross-linking of the polymer chains. rsc.orgeuropean-coatings.com UV curing is a rapid and energy-efficient method for producing coatings, adhesives, and inks with excellent performance characteristics. radtech.orguychem.comradtech.org The efficiency of UV curing can be influenced by the type and concentration of the photoinitiator, as well as the specific formulation of the resin. radtech.org

In addition to UV curing, chemical cross-linking agents can be employed to form robust polymer networks. medcraveonline.com These agents are molecules with two or more reactive functional groups that can form covalent bonds with the polymer chains. googleapis.com For acrylic polymers, common cross-linking agents include multifunctional acrylates, such as ethylene (B1197577) glycol dimethacrylate, which can be incorporated during the polymerization process. researchgate.net Other chemical cross-linkers, like epoxy resins or isocyanates, can react with functional groups present in the copolymer, such as hydroxyl or carboxylic acid groups, to form a cross-linked network. googleapis.com The density of the cross-links, which can be controlled by the amount of cross-linking agent used, significantly impacts the final properties of the material. researchgate.netnbi.dk

Emerging Applications in Advanced Materials Science

The unique properties of polymers based on this compound are paving the way for their use in a variety of advanced applications. Their biocompatibility and tunable properties make them promising candidates for biomedical applications, including drug delivery systems and tissue engineering scaffolds. nih.govnih.govresearchgate.net In the realm of coatings and adhesives, their ability to be UV-cured and their excellent adhesion to various substrates are highly advantageous. radtech.orguychem.com

Furthermore, the development of "smart" polymers that respond to external stimuli like temperature and pH opens up possibilities for their use in sensors, actuators, and controlled-release formulations. nih.govnih.govresearchgate.net Research continues to explore the potential of these polymers in areas such as flexible electronics and advanced composites, driven by the ability to precisely control their architecture and properties through copolymerization and cross-linking.

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 2-(2-Ethoxyethoxy)ethyl acrylate | specialchem.comspecialchem.comspecialchem.com |

| 2-Ethylhexyl acrylate | gantrade.com |

| 2-Hydroxyethyl acrylate | rsc.orgeuropean-coatings.com |

| 2-Hydroxyethyl methacrylate | nih.gov |

| Acrylonitrile (B1666552) | gantrade.comgoogleapis.com |

| Bisphenol A diglycidyl ether | radtech.org |

| Butyl acrylate | nih.gov |

| Ethylene glycol dimethacrylate | researchgate.net |

| Isophorone diisocyanate | nih.gov |

| Maleic anhydride | gantrade.comnih.gov |

| Methacrylic acid | googleapis.com |

| Methyl acrylate | researchgate.net |

| Methyl methacrylate | sapub.orggoogleapis.commedcraveonline.com |

| Pentaerythritol triacrylate | nih.gov |

| Poly(ethylene glycol) monomethyl ether acrylate | nih.gov |

| Styrene | nih.govgantrade.com |

| Tripropylene glycol diacrylate | radtech.org |

Coatings and Paints: Formulation Science and Performance Enhancement

Key contributions to coating and paint formulations include:

Improved Flexibility and Adhesion: The polymer enhances the flexibility of the coating, allowing it to better withstand mechanical stress and temperature fluctuations without cracking. It also promotes strong adhesion to a variety of substrates. riverlandtrading.com

Enhanced Weather and Chemical Resistance: Coatings formulated with this polymer often exhibit improved resistance to weathering, UV radiation, and various chemicals, prolonging the life of the coated surface. specialchem.comgantrade.com

Table 1: Performance Enhancement in Coatings

| Property | Enhancement with Poly[this compound] |

|---|---|

| Flexibility | Increased, reducing the likelihood of cracking. riverlandtrading.com |

| Adhesion | Improved on various substrates. riverlandtrading.com |

| Weather Resistance | Enhanced durability against environmental factors. specialchem.com |

| Chemical Resistance | Improved protection against chemical agents. riverlandtrading.com |

| Hardness | Can be formulated to achieve high pencil hardness (up to 6H). researchgate.net |

| Impact Resistance | Excellent resistance to impact. researchgate.net |

This table summarizes the performance enhancements observed in coatings formulated with Poly[this compound].

Adhesives and Sealants: Development of High-Performance Systems

In the realm of adhesives and sealants, this compound is utilized as a comonomer in the production of acrylic adhesives. ontosight.ai The resulting polymers are known for their high strength and flexibility, making them suitable for a wide range of bonding applications. ontosight.ai

Key roles in adhesive and sealant development:

Tackiness and Peel Strength: The incorporation of this monomer can contribute to the tackiness and peel strength of pressure-sensitive adhesives (PSAs). riverlandtrading.com

Flexibility and Cohesive Strength: The polymer's flexibility is a key attribute, while its molecular structure can also enhance the cohesive strength of the adhesive. mdpi.com

Bonding Various Substrates: These adhesives are effective for bonding a variety of materials, including metals and plastics. riverlandtrading.comgoogle.com

Table 2: Properties of Adhesives with Poly[this compound]

| Property | Contribution of Poly[this compound] |

|---|---|

| Adhesion | Provides good adhesion to diverse substrates. riverlandtrading.com |

| Flexibility | Imparts flexibility to the adhesive formulation. riverlandtrading.com |

| Tackiness | Contributes to the initial tack of pressure-sensitive adhesives. riverlandtrading.com |

| Peel Strength | Enhances the force required to separate bonded substrates. riverlandtrading.com |

| Cohesive Strength | The polymer's structure can improve the internal strength of the adhesive. mdpi.com |

This table outlines the key properties that Poly[this compound] imparts to adhesive and sealant formulations.

Polymer Blends and Composites

Poly[this compound] is also used in the creation of polymer blends and composites. By combining it with other polymers, materials with tailored properties can be developed. For instance, its incorporation into blends can improve the impact strength and flexibility of the resulting material.

Specialty Polymers: Hydrogels and Thermoreversible Systems

The unique properties of the ethoxyethoxy group in the monomer make it suitable for creating specialty polymers like hydrogels and thermoreversible systems. These materials can exhibit a lower critical solution temperature (LCST), meaning they undergo a phase transition from soluble to insoluble in water as the temperature increases.

Hydrogels: These are three-dimensional polymer networks that can absorb large amounts of water. oup.com Hydrogels based on polymers containing ethoxyethoxy groups can be designed to be thermosensitive. nih.gov

Thermoreversible Systems: The ability to undergo a reversible sol-gel transition with temperature changes makes these polymers interesting for various applications. This transition is often driven by the hydration and dehydration of the oligo(ethylene oxide) side chains. oup.com

Electronic Materials: Conductive Polymers and Layer Formation

In the field of electronic materials, polymers derived from this compound can be used in the formation of thin layers and films. specialchem.com While not inherently conductive, they can be incorporated into formulations for conductive polymers, where they can act as a binder or influence the morphology and performance of the conductive layer.

Textile and Paper Coatings, Leather Finishing

The monomer and its polymer find applications in the treatment of textiles, paper, and leather, imparting desirable properties to these materials.

Textile and Paper Coatings: It can be used to improve properties such as wrinkle resistance and water repellency in textiles. riverlandtrading.com In paper coatings, it can enhance flexibility and printability.

Leather Finishing: In leather finishing, this acrylate can be part of the topcoat composition, contributing to the final appearance, feel, and durability of the leather. It can improve flexibility and cold tolerance of the finishing film. google.comgoogle.com Formulations may include a mix of acrylates to achieve the desired balance of properties. google.com

Additives in Lubricant Oils and Fuels

Polyalkyl(meth)acrylates, a class of polymers to which Poly[this compound] belongs, are utilized as additives in lubricant oils. google.com They can act as viscosity index improvers, helping to maintain the lubricant's viscosity over a wide temperature range. They can also contribute to the dispersancy of the oil, particularly in dispersing soot. google.com The goal is to create multifunctional additives that can improve fuel consumption and are compatible with other additives. google.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Poly[this compound] |

| Ethyl acrylate |

| Butyl acrylate |

| Methyl methacrylate |

| Crylic acid |

| Alkyl acrylate |

| Acrylamide derivative |

| Polyalkyl(meth)acrylate |

| 2-hydroxyethyl methacrylate |

| 2-hydroxypropylmethacrylate |

| Poly(acrylate) Co-polymer |

| 2-ethylhexyl acrylate |

| 2-hydroxyethyl acrylate |

| 2-(2-Ethoxyethoxy)ethyl acrylate |

| 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate |

| 2-(Butylamino)carbonyl oxy ethyl acrylate |

Environmental Fate and Degradation Pathways of 2 2 Butoxyethoxy Ethyl Acrylate and Its Polymers

Biodegradation Studies in Aquatic and Soil Environments

Screening Tests for Biodegradability

Screening tests for ready biodegradability are crucial in assessing a chemical's potential to persist in the environment. For the parent ether, diethylene glycol monobutyl ether (DGBE), studies have shown it to be readily biodegradable. For instance, in a 28-day OECD Test Guideline 301C study, DGBE demonstrated 89-93% biodegradation redox.com. This suggests that the ether linkage and the butyl group are susceptible to microbial attack.

Similarly, acrylate (B77674) esters are known to undergo biodegradation. The initial step in the biodegradation of acrylate polymers is typically primary biodegradation, where low molecular weight components are released and can be utilized by microorganisms srce.hr. While high molecular weight polyacrylates biodegrade slowly, the monomer and its oligomers are more accessible to microbial degradation srce.hr. Given that 2-(2-Butoxyethoxy)ethyl acrylate is a monomer, it is expected to be more amenable to biodegradation than its high molecular weight polymer.

Simulation Tests for Water and Sediment

Simulation tests provide a more realistic assessment of a chemical's behavior in specific environmental compartments. While direct simulation test data for this compound is scarce, information on related compounds offers valuable insights. Diethylene glycol, a core component of the molecule, has been shown to degrade well in wastewater treatment plant simulation tests, even though it may not always meet the strict criteria for "ready" biodegradability in screening tests srce.hr. This highlights the importance of the microbial community's adaptation in degrading such substances.

In aquatic environments, the calculated soil and sediment organic carbon partition coefficients for diethylene glycol ethers suggest they would be highly mobile in soil and primarily remain in the water column rather than binding to sediment epa.gov. However, these compounds are expected to biodegrade relatively quickly in both soil and water epa.gov. Bacterial strains, including various Pseudomonas species, have been isolated that can degrade 2-butoxyethanol, a related glycol ether. The degradation pathway involves the oxidation of the alcohol group to form 2-butoxyacetic acid, followed by the cleavage of the ether bond nih.gov. A similar pathway can be postulated for the ether portion of this compound.

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes play a significant role in the transformation and degradation of chemicals in the environment.

Phototransformation in Air and Water

Phototransformation, or degradation initiated by light, is a key abiotic degradation pathway. In the atmosphere, organic compounds are primarily degraded by reacting with hydroxyl radicals (•OH). While a specific atmospheric half-life for this compound is not available, the atmospheric half-life for a related compound, ethyl acrylate, is estimated to be around 6.5 hours due to its reaction with ozone ecetoc.org. The acrylate moiety in this compound is expected to be similarly reactive.

In aquatic environments, the photodegradation of acrylic polymers is a well-studied process. The fundamental mechanism is a free-radical chain reaction that leads to the formation of polymer hydroperoxides, which are key intermediates researchgate.net. The absorption of UV radiation can lead to chain scission and the formation of various degradation products. For water-based acrylic coatings, exposure to UV radiation leads to the formation of hydroperoxides and subsequent chemical changes in the polymer structure paint.org. It is reasonable to assume that the monomer, this compound, and its polymers would be susceptible to similar photodegradation processes in sunlit surface waters.

Hydrolysis Processes

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The ester linkage in this compound is susceptible to hydrolysis, which would yield acrylic acid and 2-(2-butoxyethoxy)ethanol (B94605). The rate of hydrolysis is dependent on pH. Generally, the hydrolysis of acrylate esters is faster under alkaline conditions (base-catalyzed) than in acidic or neutral solutions nih.gov.

Studies on various acrylate esters have shown that the rate of base-catalyzed hydrolysis can be influenced by the structure of the alcohol group nih.gov. While specific kinetic data for this compound is not available, the principles of ester hydrolysis suggest that this will be a relevant degradation pathway in aquatic environments, particularly in alkaline waters. The hydrolysis of the ester bond is also a critical step in the biological detoxification of acrylates, as it is catalyzed by carboxylesterase enzymes nih.gov.

Thermal Degradation Profiles

The thermal degradation of polyacrylates has been extensively studied. The degradation of these polymers typically occurs at elevated temperatures and can proceed through several mechanisms, including depolymerization to the monomer and ester decomposition reactions gla.ac.uk. In the absence of oxygen (pyrolysis), polyacrylates often degrade through rearrangements that lead to decarboxylation and the formation of monomers and alcohols mdpi.com.

For example, the thermal degradation of poly(2-ethylhexyl acrylate) has been shown to occur in two stages, corresponding to different depolymerization mechanisms mdpi.com. The thermal destruction of poly(2-propylheptyl acrylate) between 250°C and 950°C results in the formation of the corresponding unsaturated monomer, alcohol, alkene, carbon dioxide, and other smaller molecules researchgate.net.

A study on poly(2-ethylhexyl acrylate) showed thermal stability up to around 250°C, with the degradation temperature increasing with the heating rate mdpi.com. It is expected that poly(this compound) would exhibit a similar thermal degradation profile, with the initial decomposition likely involving the scission of the ester side chain followed by backbone degradation at higher temperatures. The presence of oxygen during thermal degradation (thermo-oxidative degradation) would lead to the formation of peroxides and a different suite of degradation products, including aldehydes, ketones, and organic acids redox.com.

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound | Diethylene Glycol Monobutyl Ether | Ethyl Acrylate |

| CAS Number | 7328-16-7 lookchem.com | 112-34-5 | 140-88-5 |

| Molecular Formula | C₁₁H₂₀O₄ lookchem.com | C₈H₁₈O₃ | C₅H₈O₂ |

| Boiling Point | 277.8°C at 760 mmHg lookchem.com | 231°C | 99.4°C |

| Flash Point | 115.7°C lookchem.com | 100°C | 9°C |

| Water Solubility | - | Soluble | 1.5 g/100 mL at 20°C |

| Log Pow | - | 1 (Measured) redox.com | 1.18 |

| Biodegradation | Data not available | Readily biodegradable (89-93% in 28d) redox.com | Readily biodegradable |

| Atmospheric Half-life | Data not available | - | ~6.5 hours (reaction with ozone) ecetoc.org |

Environmental Distribution and Partitioning Behavior

The distribution of this compound in the environment is governed by its physical and chemical properties, which dictate its tendency to partition into air, water, soil, or sediment.

It is important to note that these are estimated values and should be used as a screening-level assessment in the absence of measured data. epa.gov

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Information | Method |

| Henry's Law Constant | Estimated to be low, indicating limited volatility from water. | EPI Suite™ Estimation (Bond and Group Contribution Methods) |

| Soil Adsorption Coefficient (Koc) | Expected to have moderate mobility in soil. | EPI Suite™ Estimation (Kow and MCI based methods) |

This table is based on estimations for this compound and data for analogous compounds.

The mobility of this compound in the terrestrial environment is largely determined by its adsorption and desorption characteristics in soil and sediment. The soil adsorption coefficient (Koc) is a key parameter used to predict this behavior. epa.gov A high Koc value indicates a strong tendency to adsorb to soil and organic matter, limiting mobility, while a low value suggests higher mobility.

Similar to the Henry's Law constant, experimental Koc values for this compound are not widely published. However, the EPI Suite™ can estimate Koc using methods based on the octanol-water partition coefficient (Kow) and molecular connectivity indices (MCI). epa.govepisuite.dev For a compound of its structure, a moderate potential for mobility in soil is expected. This means it may not be strongly bound to soil particles and could potentially leach into groundwater over time.

Molecular Transformations and Breakdown Products

Once released into the environment, this compound and its polymers are subject to various transformation processes that lead to their degradation. These processes can be biotic, involving microorganisms, or abiotic, such as hydrolysis and photodegradation.

The degradation of polyacrylates, the class of polymers to which poly(this compound) belongs, has been the subject of numerous studies. The degradation of these polymers can proceed through several mechanisms, including thermal degradation, photodegradation, and hydrolysis. researchgate.netpolychemistry.comresearchgate.netbohrium.commdpi.com

Research on the thermal degradation of various poly(alkyl methacrylates) has shown that the primary breakdown products are often the corresponding monomers. polychemistry.com For example, the thermal degradation of poly(methyl methacrylate) and poly(2-ethylhexyl methacrylate) yields primarily methyl methacrylate (B99206) and 2-ethylhexyl methacrylate, respectively. polychemistry.com Other minor breakdown products can include carbon dioxide, carbon monoxide, and various alcohols. polychemistry.com

Photodegradation, initiated by exposure to UV radiation, can also lead to the breakdown of polyacrylates. Studies on poly(butyl acrylate) have identified various volatile products, including butyraldehyde (B50154) and butyl butyryl lactate, formed during photolytic degradation. researchgate.net

Hydrolysis of the ester linkage in acrylate polymers is another significant degradation pathway, particularly in aquatic environments. This process would break down the polymer into smaller fragments and ultimately could lead to the formation of poly(acrylic acid) and 2-(2-butoxyethoxy)ethanol.

Based on the degradation patterns of analogous polymers, the breakdown of poly(this compound) is expected to yield a variety of products.

Table 2: Potential Breakdown Products of Poly(this compound) based on Analogous Polymer Degradation

| Degradation Process | Potential Breakdown Products | Analogous Polymer(s) Studied |

| Thermal Degradation | This compound (monomer), Carbon Dioxide, Alcohols | Poly(alkyl methacrylates) polychemistry.com |

| Photodegradation | Aldehydes, smaller ester fragments | Poly(butyl acrylate) researchgate.net |

| Hydrolysis | Poly(acrylic acid), 2-(2-Butoxyethoxy)ethanol | General acrylate ester hydrolysis |

This table presents potential breakdown products inferred from studies on structurally similar polymers.

It is crucial to emphasize that the specific breakdown products and the rates of degradation for this compound and its polymers will depend on the specific environmental conditions, such as temperature, pH, microbial populations, and the presence of sunlight. Further experimental studies are necessary to fully elucidate the environmental fate and degradation pathways of this compound.

Analytical Methodologies for Characterization of 2 2 Butoxyethoxy Ethyl Acrylate and Its Polymers

Spectroscopic Techniques

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of 2-(2-butoxyethoxy)ethyl acrylate (B77674) and its polymers, offering insights into atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the precise determination of the chemical structure of 2-(2-butoxyethoxy)ethyl acrylate. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 2-(2-butoxyethoxy)ethyl acetate (B1210297), the chemical shifts are assigned to the various protons in the structure, providing a blueprint of the molecule's framework. chemicalbook.com For instance, the protons of the acetate group and the ether linkages exhibit characteristic shifts. chemicalbook.com Similarly, for this compound, the vinyl protons of the acrylate group would show distinct signals in the downfield region of the spectrum, typically between 5.8 and 6.4 ppm, due to the electron-withdrawing effect of the carbonyl group. The protons of the butoxy and ethoxy groups would appear at different chemical shifts, allowing for the complete assignment of the molecular structure.

The degree of polymerization of poly(this compound) can also be determined using ¹H NMR spectroscopy. nih.gov By comparing the integral of the signals corresponding to the polymer backbone with those of the end-groups, the average number of monomer units in a polymer chain can be calculated. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| CH2=CH- | 5.8 - 6.4 |

| -O-CH2-CH2-O- | 3.6 - 3.8 |

| -CH2-O-C=O | 4.2 - 4.3 |

| -O-CH2-(CH2)2-CH3 | 3.4 - 3.5 |

| -CH2-CH2-CH3 | 1.5 - 1.7 |

| -CH2-CH3 | 1.3 - 1.4 |

| -CH3 | 0.9 - 1.0 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected absorption peaks include a strong band around 1720-1740 cm⁻¹ due to the C=O stretching of the ester group. The C=C stretching of the acrylate moiety will appear around 1635 cm⁻¹. The C-O-C stretching vibrations of the ether linkages will be visible in the region of 1100-1200 cm⁻¹. The presence of these specific peaks confirms the chemical identity of the monomer. For the corresponding polymer, the disappearance of the C=C stretching band is a clear indicator of successful polymerization.

For a similar compound, 2-(2-ethoxyethoxy)ethyl acrylate, the FTIR spectrum shows these characteristic peaks, confirming the presence of the acrylate and ether functionalities. spectrabase.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C=C (Alkene) | Stretching | ~1635 |

| C-O-C (Ether) | Stretching | 1100 - 1200 |

| =C-H (Alkene) | Bending | 810 - 990 |

| C-H (Alkane) | Stretching | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elucidating the fragmentation patterns of this compound. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions.

The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound, which is 216.27 g/mol . lookchem.com The fragmentation pattern provides structural information. For instance, cleavage of the ester bond or the ether linkages would result in characteristic fragment ions. Analysis of these fragments helps to confirm the structure of the monomer. The NIST WebBook provides mass spectral data for similar acrylate esters, such as 2-ethylhexyl acrylate, which shows characteristic fragmentation patterns that can be used as a reference. nist.gov

Chromatographic Separations

Chromatographic techniques are essential for assessing the purity of the this compound monomer and for determining the molecular weight distribution of its polymers.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Components

Gas chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is ideally suited for determining the purity of the this compound monomer and for identifying any volatile impurities. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of the separated components.

A GC method would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. brjac.com.br The separation is based on the differential partitioning of the components between the stationary phase of the column and the mobile gas phase. brjac.com.br A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. brjac.com.br For a related compound, 2-(2-ethoxyethoxy)ethyl acrylate, a purity of greater than 98.0% as determined by GC is often reported. tcichemicals.com

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers, including poly(this compound). This method separates molecules based on their hydrodynamic volume in solution. azom.com

In a GPC/SEC experiment, a solution of the polymer is passed through a column packed with porous gel beads. azom.comnih.gov Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. azom.com The output is a chromatogram that represents the distribution of molecular weights in the polymer sample. From this data, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. nih.govresearchgate.net The PDI provides a measure of the breadth of the molecular weight distribution.

For example, in the synthesis of block copolymers containing acrylate units, SEC is used to confirm successful chain extension by observing a shift in the chromatogram to a shorter retention time, indicating an increase in molecular weight. nih.gov

Table 3: Analytical Techniques and Their Applications for this compound and its Polymer

| Analytical Technique | Information Obtained for Monomer | Information Obtained for Polymer |

| NMR Spectroscopy | Structural Elucidation, Purity | Polymer Microstructure, End-group Analysis, Degree of Polymerization |

| FTIR Spectroscopy | Functional Group Identification | Confirmation of Polymerization, Functional Group Integrity |

| Mass Spectrometry | Molecular Weight, Fragmentation Pattern | Not typically used for high molecular weight polymers |

| GC and GC-MS | Purity, Identification of Volatile Impurities | Analysis of Residual Monomer |

| GPC/SEC | Not Applicable | Molecular Weight Distribution (Mn, Mw, PDI) |

Liquid Chromatography (LC) Techniques

Liquid chromatography is a powerful tool for the separation and analysis of this compound and its polymeric forms. High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose.

A common approach for analyzing this compound involves reversed-phase (RP) HPLC. sielc.com In this method, a nonpolar stationary phase, such as a Newcrom R1 column, is used in conjunction with a polar mobile phase. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724), water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This technique allows for the effective separation of the monomer from impurities and can be adapted for fast ultra-performance liquid chromatography (UPLC) applications using columns with smaller particle sizes. sielc.com For the analysis of acrylate compounds in various materials, a diode array detector (DAD) is often employed, with the optimal detection wavelength for many acrylates being around 210 nm. e3s-conferences.org

Comprehensive two-dimensional liquid chromatography (LC x SEC) offers a more detailed characterization of functional acrylate polymers. nih.gov This advanced technique combines liquid chromatography with size-exclusion chromatography to provide information on both the molar-mass distribution (MMD) and the functionality-type distribution (FTD) of the polymer. nih.gov Evaporative light-scattering detection (ELSD) can be used in conjunction with LC x SEC, and a calibration curve can be generated to quantify the mass concentration from the ELSD data. nih.gov While achieving the exact critical solvent composition for molar mass-independent retention can be challenging, operating near-critical conditions is often sufficient for obtaining mutually dependent MMD and FTD data for functional polymers. nih.gov

| Parameter | Value/Condition | Source |

| HPLC Method | Reversed-Phase (RP) | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Detection Wavelength | ~210 nm | e3s-conferences.org |

Thermal Analysis Methods

Thermal analysis techniques are essential for evaluating the thermal stability and transitions of polymers derived from this compound.

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the thermal properties of materials, including the glass transition temperature (Tg). mit.edu The Tg is a critical parameter for polymers, as it signifies the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a change in the heat capacity of the material, resulting in a step-like change in the DSC thermogram's heat flow versus temperature profile. mit.edu

For DSC analysis, a small sample of the polymer (typically 10-20 mg) is placed in an aluminum pan and subjected to a controlled temperature program. mit.edu By comparing the heat flow to the sample with that of an empty reference pan, endothermic and exothermic transitions can be identified. mit.edu For polyacrylates, the Tg is influenced by the chemical structure of the polymer. For instance, studies on polyurethane acrylates have shown that all tested polymers exhibit a glass transition below -35°C. revmaterialeplastice.ro The nature of the polyol component can affect the degree of phase separation, which in turn influences the soft segment Tg. revmaterialeplastice.ro

| Property | Description | Source |

| Glass Transition (Tg) | Transition from a glassy to a rubbery state, observed as a change in heat capacity. | mit.edu |

| DSC Measurement | Measures the difference in heat flow between a sample and a reference as a function of temperature. | mit.edu |

| Typical Tg for Polyurethane Acrylates | Below -35°C | revmaterialeplastice.ro |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of polymers. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The thermal degradation of polyacrylates, such as poly(2-ethylhexyl acrylate), has been studied using TGA. nih.gov The degradation often occurs in multiple stages, which can be attributed to different depolymerization mechanisms, including random chain scission and reactions at the chain ends. mdpi.com

The thermal stability of poly(alkyl methacrylates) has been shown to be dependent on their molecular weight, with higher molecular weight polymers exhibiting greater thermal resistance. polychemistry.com The primary degradation product of poly(alkyl methacrylates) is typically the corresponding monomer, indicating a depolymerization process. polychemistry.com In contrast, poly(alkyl acrylates) can also yield alkenes and long-chain alcohols upon thermal degradation. polychemistry.com For example, TGA of poly(ethyl acrylate) shows a significant weight loss above 300°C, which is attributed to the decomposition of the polymer. researchgate.net

| Polymer | Degradation Onset (approx.) | Key Observations | Source |

| Poly(ethyl acrylate) | > 300°C | Polymer decomposition | researchgate.net |

| Poly(2-ethylhexyl acrylate) | ~250°C (at 5°C/min) | Two-step degradation mechanism | nih.govmdpi.com |

| Poly(alkyl methacrylates) | Varies with molecular weight | Higher MW leads to higher stability; depolymerization to monomer | polychemistry.com |

Rheological and Mechanical Characterization of Resulting Polymers

Understanding the flow and deformation behavior of polymers derived from this compound is critical for their processing and end-use performance.

Viscosity Measurements

Viscosity, a measure of a fluid's resistance to flow, is a key rheological property. For polymer solutions and melts, viscosity is often measured using rotational viscometers. mdpi.com For instance, the viscosity of water-based acrylic adhesives has been determined at 25°C using a Brookfield rotational viscometer. mdpi.com It has been observed that for acrylic pressure-sensitive adhesives, a narrow particle size distribution can lead to a higher viscosity. mdpi.com The chemical composition, such as the ratio of different acrylate monomers, can also influence the viscosity of the resulting polymer dispersion. mdpi.com

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers. It measures the modulus (stiffness) and damping (energy dissipation) of a material as a function of temperature, time, or frequency when subjected to an oscillatory force. DMA is particularly useful for identifying the glass transition region and other relaxation processes in polymers. researchgate.net

In studies of poly(butyl acrylate) and poly(ethyl acrylate) copolymers, DMA has been used to investigate changes in their dynamic properties. researchgate.net The results showed that the introduction of internal double bonds can weaken the fragility of the polymers, leading to a broader glass-rubber transition region. researchgate.net DMA provides detailed information on the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus), which collectively describe the material's ability to store and dissipate mechanical energy. researchgate.net

Theoretical and Computational Chemistry Studies of 2 2 Butoxyethoxy Ethyl Acrylate Systems

Molecular Modeling and Simulation of Monomer and Polymer Structures

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structures and dynamics of both the 2-(2-butoxyethoxy)ethyl acrylate (B77674) monomer and its polymer, poly(2-(2-butoxyethoxy)ethyl acrylate). These computational techniques allow for the exploration of conformational landscapes, intermolecular interactions, and the collective behavior of polymer chains, which are difficult to probe experimentally.

Monomer Modeling: For the this compound monomer, molecular mechanics force fields, such as the General Amber Force Field (GAFF), are commonly employed to perform conformational analysis. This analysis helps identify the lowest energy structures (conformers) of the molecule in the gas phase and in different solvents. Understanding the monomer's preferred shape is fundamental, as it influences its reactivity and the stereochemistry of the resulting polymer.

Polymer Simulation: In the case of poly(this compound), molecular dynamics (MD) simulations are used to model the amorphous polymer structure. These simulations can predict key material properties by analyzing the collective behavior of polymer chains. By simulating the system over time, researchers can gain insights into:

Chain Packing and Density: How the polymer chains arrange themselves in space, which influences the material's density and free volume.

Glass Transition Temperature (Tg): By simulating the polymer at various temperatures, one can observe the change in mobility of the polymer chains and estimate the glass transition temperature, a critical parameter for determining the material's application range.

Mechanical Properties: Simulations can provide qualitative information about the polymer's mechanical response, such as its flexibility and response to stress, by analyzing the interactions between polymer chains.

Table 1: Parameters Investigated in Molecular Simulations of Acrylate Systems

| Parameter | Monomer | Polymer |

| Structural Properties | Conformational energies, bond lengths, bond angles, dihedral angles. | Radius of gyration, end-to-end distance, chain packing, free volume. |

| Thermodynamic Properties | Heat of formation, solvation free energy. | Cohesive energy density, solubility parameter, glass transition temperature. |

| Dynamic Properties | Rotational barriers of single bonds. | Segmental dynamics, diffusion coefficients of small molecules within the polymer matrix. |

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of the this compound monomer. These calculations are essential for predicting its reactivity in polymerization processes.

By solving the Schrödinger equation for the monomer, several key electronic properties can be determined:

Electron Distribution and Partial Charges: These calculations reveal how electron density is distributed across the molecule, highlighting regions that are electron-rich or electron-poor. The partial charges on the atoms of the acrylate group are particularly important for understanding its susceptibility to nucleophilic or electrophilic attack during polymerization.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and shape of these orbitals indicate how the monomer will interact with other molecules, such as initiating radicals.

Reaction Pathways and Transition States: Quantum chemical calculations can be used to map out the potential energy surface for various reaction steps in the polymerization process, such as the addition of a radical to the monomer. By locating the transition state structures, the activation energies for these reactions can be calculated, providing insight into the reaction kinetics.

Table 2: Key Electronic Properties from Quantum Chemical Calculations of Acrylate Monomers

| Property | Significance in Polymerization |

| HOMO-LUMO Energy Gap | A smaller gap generally indicates higher reactivity of the monomer. |

| Partial Atomic Charges | Indicates the electrophilicity/nucleophilicity of different atoms, influencing the regioselectivity of radical attack. |

| Electron Density Distribution | Visualizes the electron-rich and electron-poor regions of the molecule, providing a qualitative guide to reactivity. |

| Bond Dissociation Energies | Can be calculated to assess the strength of various bonds within the monomer and the resulting polymer chain. |

Prediction of Thermodynamic and Kinetic Parameters in Polymerization

Computational chemistry plays a significant role in predicting the thermodynamic and kinetic parameters that govern the free-radical polymerization of acrylates like this compound. chemrxiv.org Accurate knowledge of these parameters is essential for designing and controlling polymerization processes to achieve desired polymer properties.

Thermodynamic Parameters: Thermodynamic parameters, such as the enthalpy and entropy of polymerization, determine the feasibility of the polymerization reaction at a given temperature. These can be estimated using quantum chemical calculations and statistical mechanics.